molecular formula C8H6F3NO3 B14176669 Methyl 4-hydroxy-6-(trifluoromethyl)picolinate CAS No. 1060810-76-5

Methyl 4-hydroxy-6-(trifluoromethyl)picolinate

Cat. No.: B14176669
CAS No.: 1060810-76-5
M. Wt: 221.13 g/mol
InChI Key: LCOBQFIHSUVKPE-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C8H6F3NO3. It is a derivative of picolinic acid and contains a trifluoromethyl group at the 6-position and a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-6-(trifluoromethyl)picolinate typically involves the reaction of 4-hydroxy-6-(trifluoromethyl)picolinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-6-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, reduced derivatives, and substituted compounds with different functional groups .

Scientific Research Applications

Methyl 4-hydroxy-6-(trifluoromethyl)picolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-6-(trifluoromethyl)picolinate is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the picolinate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

1060810-76-5

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

methyl 4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(13)3-6(12-5)8(9,10)11/h2-3H,1H3,(H,12,13)

InChI Key

LCOBQFIHSUVKPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C=C(N1)C(F)(F)F

Origin of Product

United States

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